molecular formula C25H27FN2O3 B12404597 Neuroinflammatory-IN-2

Neuroinflammatory-IN-2

Cat. No.: B12404597
M. Wt: 422.5 g/mol
InChI Key: WQZSREHRZGCVEW-UHFFFAOYSA-N
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Description

Neuroinflammatory-IN-2 is a compound that has garnered significant attention in recent years due to its potential therapeutic applications in treating neuroinflammatory conditions. Neuroinflammation is a critical factor in the pathogenesis of various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis . This compound is designed to modulate the inflammatory response within the central nervous system, thereby offering potential benefits in managing these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neuroinflammatory-IN-2 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a precursor molecule, which is then subjected to a series of chemical transformations, including oxidation, reduction, and substitution reactions. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-throughput screening techniques to optimize reaction conditions and identify the most effective catalysts. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

Neuroinflammatory-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions include various intermediates that are subsequently converted into this compound through additional chemical transformations. These intermediates are characterized by their unique chemical structures and functional groups, which play a crucial role in the compound’s biological activity .

Scientific Research Applications

Neuroinflammatory-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of neuroinflammation and to develop new synthetic methodologies.

    Biology: Employed in cell culture studies to investigate the effects of neuroinflammation on neuronal cells and to identify potential therapeutic targets.

    Medicine: Explored as a potential treatment for neuroinflammatory disorders, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools for neuroinflammatory conditions.

Mechanism of Action

Neuroinflammatory-IN-2 exerts its effects by modulating key signaling pathways involved in the inflammatory response. The compound targets specific molecular pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in the regulation of inflammatory mediators. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby alleviating neuroinflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Neuroinflammatory-IN-2

This compound is unique in its ability to specifically target and modulate key signaling pathways involved in neuroinflammation. Its high specificity and potency make it a promising candidate for the development of new therapeutic agents for neuroinflammatory disorders. Additionally, its well-defined chemical structure and synthetic accessibility provide an advantage over other compounds in terms of scalability and reproducibility .

Properties

Molecular Formula

C25H27FN2O3

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 2-[4-[4-[[5-(dimethylamino)-2-hydroxyphenyl]methylamino]phenyl]-3-fluorophenyl]propanoate

InChI

InChI=1S/C25H27FN2O3/c1-16(25(30)31-4)18-7-11-22(23(26)14-18)17-5-8-20(9-6-17)27-15-19-13-21(28(2)3)10-12-24(19)29/h5-14,16,27,29H,15H2,1-4H3

InChI Key

WQZSREHRZGCVEW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)NCC3=C(C=CC(=C3)N(C)C)O)F)C(=O)OC

Origin of Product

United States

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